molecular formula C4H4ClN3O4S B1448082 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride CAS No. 1423033-93-5

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1448082
CAS No.: 1423033-93-5
M. Wt: 225.61 g/mol
InChI Key: ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClN3O4S and a molecular weight of 225.61 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole followed by sulfonylation. The nitration process introduces a nitro group (-NO2) into the pyrazole ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl). These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties. The presence of both nitro and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

1-methyl-3-nitropyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXBXTKWTPWLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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